molecular formula C20H27NO4S2 B12786789 Tiagabine diol CAS No. 2125725-84-8

Tiagabine diol

Cat. No.: B12786789
CAS No.: 2125725-84-8
M. Wt: 409.6 g/mol
InChI Key: LRLPWDNQYQPWNA-AAFJCEBUSA-N
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Description

Tiagabine diol is a derivative of tiagabine, an anticonvulsant medication primarily used in the treatment of epilepsy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiagabine diol typically involves the modification of tiagabine through the introduction of hydroxyl groups. One common method includes the oxidation of tiagabine using specific oxidizing agents under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Tiagabine diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield tiagabine ketone, while reduction may regenerate tiagabine.

Scientific Research Applications

Tiagabine diol has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.

    Biology: Studied for its potential effects on gamma-aminobutyric acid (GABA) uptake and its role in neurotransmission.

    Medicine: Investigated for its potential use as an anticonvulsant and its effects on anxiety and neuropathic pain.

    Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

Mechanism of Action

Tiagabine diol exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA) into presynaptic neurons. This increases the availability of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. The molecular targets include GABA transporters, particularly the GABA transporter subtype 1 (GAT1).

Comparison with Similar Compounds

Similar Compounds

    Tiagabine: The parent compound, primarily used as an anticonvulsant.

    Gabapentin: Another anticonvulsant with a different mechanism of action.

    Pregabalin: Similar to gabapentin, used for neuropathic pain and epilepsy.

Uniqueness

Tiagabine diol is unique due to the presence of two hydroxyl groups, which may alter its pharmacokinetic and pharmacodynamic properties compared to tiagabine. This structural modification can influence its solubility, stability, and interaction with biological targets, potentially leading to different therapeutic effects and applications.

Properties

CAS No.

2125725-84-8

Molecular Formula

C20H27NO4S2

Molecular Weight

409.6 g/mol

IUPAC Name

(3R)-1-[3,4-dihydroxy-4,4-bis(3-methylthiophen-2-yl)butyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C20H27NO4S2/c1-13-6-10-26-17(13)20(25,18-14(2)7-11-27-18)16(22)5-9-21-8-3-4-15(12-21)19(23)24/h6-7,10-11,15-16,22,25H,3-5,8-9,12H2,1-2H3,(H,23,24)/t15-,16?/m1/s1

InChI Key

LRLPWDNQYQPWNA-AAFJCEBUSA-N

Isomeric SMILES

CC1=C(SC=C1)C(C2=C(C=CS2)C)(C(CCN3CCC[C@H](C3)C(=O)O)O)O

Canonical SMILES

CC1=C(SC=C1)C(C2=C(C=CS2)C)(C(CCN3CCCC(C3)C(=O)O)O)O

Origin of Product

United States

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